molecular formula C14H13FN2O3S B6542881 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1070964-79-2

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No. B6542881
CAS RN: 1070964-79-2
M. Wt: 308.33 g/mol
InChI Key: IAMRZWONRRBKRI-UHFFFAOYSA-N
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Description

“2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” is an organic compound. It is derived from acetic acid and is the simplest amide . It is widely used as a plasticizer .


Synthesis Analysis

The synthesis of “this compound” involves the dehydration of ammonium acetate . It can also be obtained through ammonolysis of acetylacetone under conditions that are used in reductive amination . Alternately, it can be produced from anhydrous acetic acid, dried hydrogen chloride gas, and acetonitrile in an ice bath along with a reagent acetyl chloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H12FNO4S . It has a molecular weight of 309.32 . The InChI key is GRLGDWLQWOEJBS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a melting point of 180-181°C . It is soluble in water, chloroform, hot benzene, glycerol, and slightly soluble in ether .

Scientific Research Applications

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide has a variety of scientific research applications. It is commonly used in studies of enzyme inhibition and protein-protein interactions. It has also been used to study the effects of drugs on the human body, as well as in the development of new drugs. Additionally, this compound has been used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of related compounds.

Mechanism of Action

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. This mechanism of action is similar to that of other benzene sulfonamide compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to alter the activity of other proteins. Additionally, it has been shown to affect the metabolism of drugs, as well as to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, this compound is also limited in its applications, as it is not suitable for all types of experiments.

Future Directions

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide has a wide range of potential future applications. It can be used to study the effects of drugs on the human body, as well as in the development of new drugs. Additionally, it can be used to study the biochemical and physiological effects of related compounds, as well as to study enzyme kinetics. Furthermore, it can be used to study the effects of environmental factors on the human body, as well as to study the effects of diet and lifestyle on health. Finally, this compound can be used to study the effects of aging on the human body, as well as to study the effects of various diseases and disorders.

Synthesis Methods

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide can be synthesized in a three-step process. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride and aniline in aqueous sodium hydroxide to form 4-fluorobenzenesulfonamide. The second step involves the reaction of 4-fluorobenzenesulfonamide with ethyl acetate in the presence of a base to form this compound. The final step involves the reaction of this compound with a base to form the desired compound.

Safety and Hazards

The safety information for “2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-11-3-7-13(8-4-11)21(19,20)17-12-5-1-10(2-6-12)9-14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRZWONRRBKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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